N-(4-methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Overview
Description
N-(4-methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C19H25BN2O3 and its molecular weight is 340.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Boronic Acid Ester Intermediates
A study demonstrated the synthesis, crystal structure, and DFT (Density Functional Theory) analysis of compounds related to the boric acid ester class, emphasizing their utility in obtaining complex organic molecules through a series of substitution reactions. The research highlighted the use of these intermediates in confirming molecular structures through spectroscopic methods and X-ray diffraction, supported by DFT calculations for molecular structure optimization and investigation of molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Design and Synthesis of Boron-Containing Compounds
Another application is found in the design and synthesis of boron-containing compounds as potential therapeutic agents. For instance, boron-containing phthalazin-1(2H)-one derivatives were synthesized, showcasing the utility of such boronic acid esters in medicinal chemistry for the development of new drugs with potential HGF-mimetic activity (Das, Tang, & Sanyal, 2011).
Synthesis of Pirfenidone Structural Isosteres
In pharmaceutical research, this compound has been employed in the synthesis of pirfenidone structural isosteres, designed based on pirfenidone which shows therapeutic effects for the treatment of fibrosis. This illustrates the compound's role in the development of new therapeutic molecules through the modification of existing drugs to enhance their efficacy or reduce side effects (Abd El Kader et al., 2012).
High-Yield Synthesis of Radioligands
Moreover, it has been used in the high-yield synthesis of radioligands, indicating its significance in the development of diagnostic and therapeutic agents, especially in the field of nuclear medicine. The compound facilitates the synthesis of non-radioactive ligands and their radioactive counterparts, crucial for positron emission tomography (PET) imaging studies (Kim & Choe, 2020).
Conformational and Crystallographic Analysis
The compound has also been used in detailed conformational and crystallographic analyses, providing insights into the molecular structures of new compounds. Such studies are foundational in understanding the chemical and physical properties of compounds, which is essential for their application in various fields of science and technology (Wu et al., 2021).
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BN2O3/c1-18(2)19(3,4)25-20(24-18)15-8-11-17(22-13-15)21-12-14-6-9-16(23-5)10-7-14/h6-11,13H,12H2,1-5H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEELMHOMTXOSJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCC3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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